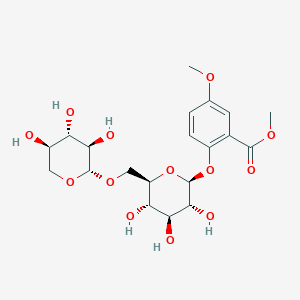
2-Amino-5-nitrobenzotrifluoride
Übersicht
Beschreibung
2-Amino-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H5F3N2O2. It is a yellow to brown crystalline solid that is used as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals . The compound is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) on a benzene ring, along with three fluorine atoms attached to a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-5-nitrobenzotrifluoride can be synthesized through several methods. One common method involves the trifluoromethylation of 4-nitroaniline. In this process, 4-nitroaniline is reacted with trifluoroiodomethane in the presence of a catalyst such as iridium-tris(2-phenylpyridine) (fac-Ir(ppy)3) and potassium carbonate in 1,2-dichloroethane under an inert atmosphere. The reaction is carried out at room temperature under blue light for 24 hours, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves the aminolysis of 2-chloro-5-nitrobenzotrifluoride in an alcohol solution, followed by recrystallization to obtain the pure product. The reaction is carried out at temperatures between 120-150°C, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Products include various substituted benzotrifluorides.
Reduction Reactions: The major product is 2,5-diaminobenzotrifluoride.
Oxidation Reactions: Products depend on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in the development of fluorescent probes and markers.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-nitrobenzotrifluoride involves its interaction with various molecular targets. The amino and nitro groups on the benzene ring allow it to participate in a range of chemical reactions, making it a versatile intermediate. The trifluoromethyl group enhances its stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-nitrobenzotrifluoride
- 3-Amino-5-nitrobenzotrifluoride
- 4-Nitro-2-(trifluoromethyl)aniline
Uniqueness
2-Amino-5-nitrobenzotrifluoride is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and makes it a valuable intermediate in various synthetic processes .
Eigenschaften
IUPAC Name |
4-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZLWVITTVZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153095 | |
| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-01-7 | |
| Record name | 4-Nitro-2-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-α,α,α-trifluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the paper "An Efficient Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam"? []
A1: The paper outlines a novel and efficient nine-step synthesis of Penoxsulam, a potent herbicide, utilizing 4-Nitro-2-(trifluoromethyl)aniline as a starting material. [] The significance lies in the improved efficiency of this method compared to previous approaches. It offers a shorter reaction time, milder reaction conditions, easier purification, and a doubled overall yield (22.9%). [] This advancement holds promise for more cost-effective and environmentally friendly production of Penoxsulam.
Q2: How does the incorporation of 4-Nitro-2-(trifluoromethyl)aniline into bioconjugates contribute to their potential as photochemotherapeutic agents? []
A2: The research paper "NO Photoreleaser-Deoxyadenosine and -Bile Acid Derivative Bioconjugates as Novel Potential Photochemotherapeutics" explores the use of 4-Nitro-2-(trifluoromethyl)aniline as a photolabile nitric oxide (NO) donor. [] The compound is incorporated into bioconjugates containing 2'-deoxyadenosine and ursodeoxycholic acid derivatives. Upon exposure to visible light, these conjugates effectively release NO. [] This controlled release of NO, a known cytotoxic agent, under light activation makes these bioconjugates promising candidates for photochemotherapeutic applications, potentially offering targeted cancer treatment with reduced side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















